molecular formula C11H15N3O B11093893 1-Isopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

1-Isopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11093893
M. Wt: 205.26 g/mol
InChI Key: QOYUOAZWTCZDTG-UHFFFAOYSA-N
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Description

4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is an organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions[][4].

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4,6-dimethyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C11H15N3O/c1-6(2)14-10-9(11(15)13-14)7(3)5-8(4)12-10/h5-6H,1-4H3,(H,13,15)

InChI Key

QOYUOAZWTCZDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2C(C)C)C

Origin of Product

United States

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